5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with methoxy groups at positions 5 and 6, and a thiophene ring at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of 5,6-dimethoxy-1,2-phenylenediamine and thiophene-2-carboxaldehyde under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1H-benzo[d]imidazole: Lacks the methoxy groups at positions 5 and 6.
5,6-Dimethoxy-1H-benzo[d]imidazole: Lacks the thiophene ring at position 2.
2-(Furan-2-yl)-1H-benzo[d]imidazole: Contains a furan ring instead of a thiophene ring.
Uniqueness
5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both methoxy groups and the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or material for industrial applications .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
5,6-dimethoxy-2-thiophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2O2S/c1-16-10-6-8-9(7-11(10)17-2)15-13(14-8)12-4-3-5-18-12/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UTBHZZQZAUSAMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.